![molecular formula C18H11BrF3N5S B2567054 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 1207031-48-8](/img/structure/B2567054.png)
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a series of novel triazole-pyrimidine-based compounds . It’s a derivative of phenylacetic acid containing a bromine atom in the para position .
Synthesis Analysis
The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis involved charging a flask with substituted alkyne and substituted azide in tetrahydrofolate (THF) .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by physicochemical and spectral characteristics .Chemical Reactions Analysis
The synthesized compounds were evaluated for their in vitro antimicrobial activity using a turbidimetric method . They were also evaluated for their anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research has shown that derivatives similar to "4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine" exhibit significant antimicrobial properties. For instance, a study by Kaneria et al. (2016) synthesized compounds that demonstrated antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents, highlighting the importance of structural analogs in drug discovery and development (Kaneria et al., 2016).
Material Science and Electroluminescence
In material science, particularly in the development of organic light-emitting diodes (OLEDs), star-shaped single-polymer systems with simultaneous RGB emission have been designed using similar compounds. Liu et al. (2016) reported the synthesis of a polymer system that achieved saturated white emission, which is crucial for enhancing display technology. Such compounds could serve as the basis for designing new materials with specific photophysical properties, contributing to advances in electronic and photonic devices (Liu et al., 2016).
Corrosion Inhibition
Furthermore, derivatives of "this compound" have been evaluated for their corrosion inhibition performance. Kaya et al. (2016) conducted a study involving quantum chemical and molecular dynamics simulation to assess the inhibition performance of similar compounds against the corrosion of iron. This research suggests potential applications in the development of corrosion inhibitors, which are crucial for protecting industrial materials (Kaya et al., 2016).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways .
Pharmacokinetics
The study does mention that the compound showed promising adme properties .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities .
Action Environment
The stability and efficacy of thiazole derivatives can be influenced by various environmental factors .
Análisis Bioquímico
Biochemical Properties
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in the biosynthesis of bacterial lipids and other essential biomolecules. The compound has been shown to inhibit certain enzymes, thereby disrupting the metabolic processes of pathogenic microorganisms. Additionally, it interacts with proteins involved in cell signaling pathways, which can lead to altered cellular responses .
Cellular Effects
The effects of this compound on various cell types are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating specific signaling cascades. It also affects the expression of genes involved in cell proliferation and survival, thereby inhibiting the growth of cancerous cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, enzyme activity, and cellular responses. For example, the compound’s interaction with certain enzymes can inhibit their activity, thereby blocking critical metabolic pathways in pathogenic microorganisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity. At higher doses, toxic or adverse effects have been observed, including damage to healthy tissues and organs. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in cellular metabolism. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to disrupt normal metabolic processes in pathogenic microorganisms and cancer cells. These interactions can lead to altered metabolic states, contributing to the compound’s therapeutic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells. These interactions influence the compound’s efficacy and bioavailability, determining its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its site of action, ensuring its optimal activity .
Propiedades
IUPAC Name |
5-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrF3N5S/c19-12-6-4-10(5-7-12)14-9-28-17(24-14)15-16(23)27(26-25-15)13-3-1-2-11(8-13)18(20,21)22/h1-9H,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXZKSPEHKQGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Br)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrF3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2566971.png)
![1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2566972.png)
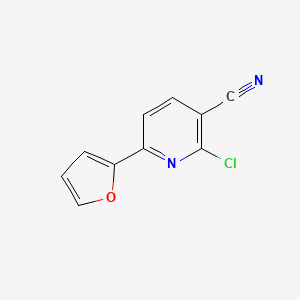
![N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide](/img/structure/B2566976.png)
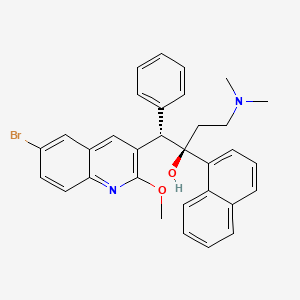
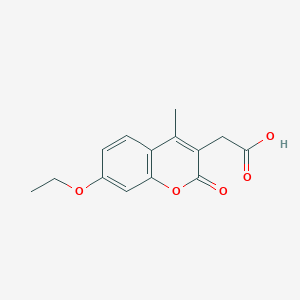
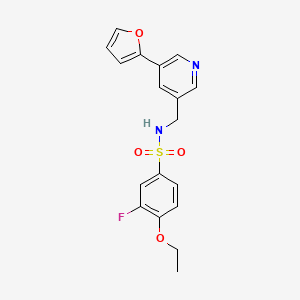

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2566986.png)
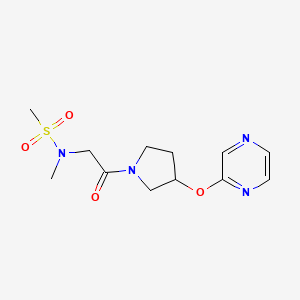
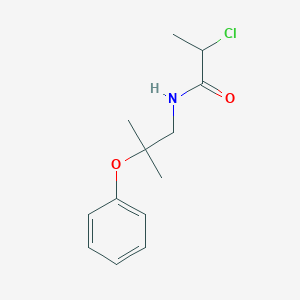
![(6S)-2lambda6-Thia-8-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2566989.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2566993.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/no-structure.png)